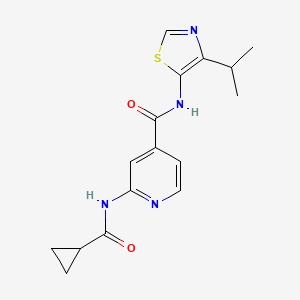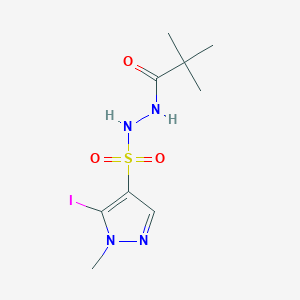![molecular formula C19H22N4O3 B7445750 2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B7445750.png)
2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a diazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution of the oxadiazole ring with a methoxyphenyl group through a nucleophilic aromatic substitution reaction.
Formation of the Diazepane Ring: The diazepane ring can be constructed by cyclization of a suitable diamine precursor with an alkyne derivative under basic conditions.
Final Coupling: The final step involves coupling the oxadiazole and diazepane intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic ring or the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its ability to form stable complexes and its electronic properties make it a candidate for use in advanced materials and nanotechnology.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring and methoxyphenyl group are known to interact with various enzymes and receptors, potentially modulating their activity. The diazepane ring may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine
- 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- (3-((Methylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride
Uniqueness
2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one is unique due to its combination of an oxadiazole ring, a methoxyphenyl group, and a diazepane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-3-9-22-10-6-11-23(13-12-22)18(24)14-17-20-21-19(26-17)15-7-4-5-8-16(15)25-2/h1,4-5,7-8H,6,9-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPMUNMFCQCYAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)CC(=O)N3CCCN(CC3)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-[(3,5-Dichlorophenoxy)methyl]piperidin-1-yl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone](/img/structure/B7445681.png)
![1-tert-butyl-6-[(2-chloro-5-hydroxyphenyl)methylamino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7445689.png)
![(3-Cyclobutyl-1-methylpyrazol-4-yl)-[3-(2,3-dichlorophenoxy)azetidin-1-yl]methanone](/img/structure/B7445701.png)
![N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]prop-2-enamide](/img/structure/B7445702.png)
![7-(2,3-dihydro-1H-indol-5-yl)-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B7445713.png)
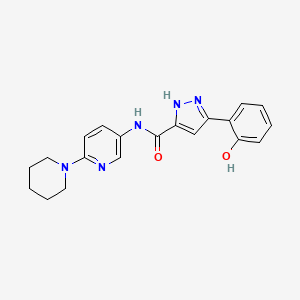
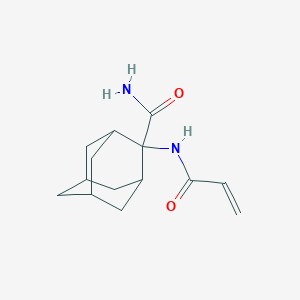
![4-(2,3-dihydropyrido[4,3-b][1,4]oxazine-4-carbonyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7445731.png)
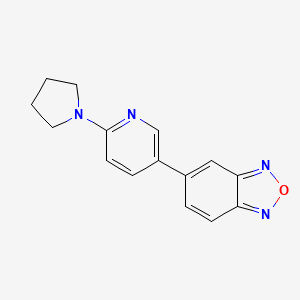
![5-methyl-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide](/img/structure/B7445757.png)
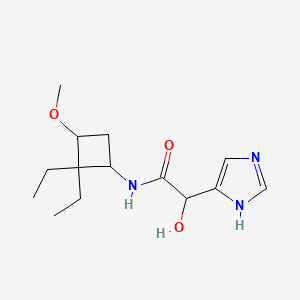
![2,3-dichloro-N-[(2-hydroxy-1-methylcyclohexyl)methyl]pyridine-4-carboxamide](/img/structure/B7445765.png)
